5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group, a 4-methylpiperazine moiety, and a hydroxyl group. This structural framework is characteristic of bioactive molecules explored for therapeutic applications, including anticancer and antimicrobial activities. The thiazolo-triazole scaffold is known for its planar aromatic system, which facilitates interactions with biological targets, while the 4-methylpiperazine substituent may enhance solubility and receptor-binding affinity . The 2-fluorophenyl group introduces steric and electronic effects that can modulate pharmacokinetic properties .
Propriétés
IUPAC Name |
5-[(2-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-5-3-4-6-13(12)18)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDTXCMMKSSLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of functional groups such as the piperazine ring and the fluorophenyl group could potentially influence the compound’s pharmacokinetic properties, including its solubility, absorption, distribution, metabolism, and excretion.
Result of Action
Similar compounds have been found to exhibit inhibitory activity against various targets, suggesting that this compound could potentially have a similar effect.
Analyse Biochimique
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol in laboratory settings.
Activité Biologique
5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly in the context of anticancer research.
The molecular formula of the compound is C_{14}H_{16}F_{N}_{5}O with a molecular weight of approximately 361 g/mol. The structure includes a thiazolo-triazole core, which is known for its diverse biological activities.
Synthesis
The compound can be synthesized through various methods involving the cyclocondensation reaction of thiazole and triazole derivatives. The synthetic pathways often involve the use of piperazine derivatives to enhance biological activity.
Anticancer Properties
Research has shown that compounds with a thiazolo[3,2-b][1,2,4]triazol-6-one scaffold exhibit notable anticancer properties. A study highlighted that derivatives of this scaffold demonstrated potent activity against various cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazol Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | Renal | 0.24 | Induces apoptosis |
| 5b | Breast | 0.50 | Cell cycle arrest |
| 5c | Colon | 0.75 | Inhibits proliferation |
| 5d | Melanoma | 0.30 | DNA damage induction |
These results indicate that the thiazolo-triazole structure may facilitate interactions with key molecular targets involved in cancer progression.
The biological activity is primarily attributed to the compound's ability to interact with various cellular pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It may halt cell cycle progression at specific checkpoints, preventing further cell division.
- Inhibition of Proliferation : The compound can inhibit the proliferation of cancer cells by disrupting metabolic processes essential for growth.
Case Studies
A notable study evaluated the effects of this compound on human cancer cell lines. The findings indicated that it selectively inhibited the growth of several cancer types while sparing normal cells .
Case Study Summary:
- Objective : To assess the cytotoxic effects of the compound on various human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in viability was observed in treated groups compared to controls.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, further studies are necessary to evaluate long-term toxicity and side effects associated with this compound.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Thiazolo[3,2-b][1,2,4]triazol-6-one Derivatives
For example:
- 5-(4-Benzyloxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited selective inhibition of HCT116 colon cancer cells (IC₅₀ = 8.2 µM) with minimal toxicity to normal L-02 cells .
- 5-(4-Fluorobenzylidene)-2-(3,4,5-trihydroxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one showed potent activity against BEL-7402 liver cancer cells but higher toxicity to normal cells, suggesting substituent-dependent selectivity .
Key Comparison :
| Compound | Substituents | Cancer Cell Inhibition (IC₅₀) | Selectivity (Cancer vs. Normal) |
|---|---|---|---|
| Target Compound | 2-Fluorophenyl, 4-methylpiperazine | Not reported | Not reported |
| 5-(4-Benzyloxybenzylidene) derivative | 4-Benzyloxy, 3,4,5-trimethoxyphenyl | 8.2 µM (HCT116) | High |
| 5-(4-Fluorobenzylidene) derivative | 4-Fluorophenyl, 3,4,5-trihydroxy | 5.1 µM (BEL-7402) | Low |
Isostructural Thiazole Derivatives with Halogen Substituents
Isostructural analogs such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo derivative (5) were synthesized in high yields (>85%) and crystallized in triclinic systems .
Key Comparison :
Triazolo-Thiadiazole and Oxadiazole Derivatives
Key Comparison :
The thiazolo-triazole core in the target compound may offer distinct electronic properties compared to triazolo-thiadiazoles, affecting target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
